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Compound of Interest

Compound Name:
Methyl 2-methyl-1H-indole-6-

carboxylate

Cat. No.: B190157 Get Quote

An In-depth Technical Guide to Methyl 2-methyl-
1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical

properties of Methyl 2-methyl-1H-indole-6-carboxylate. Due to the limited availability of

experimental data for this specific compound, this guide also includes information on closely

related analogs to provide valuable context and predictive insights.

Chemical Identity
Identifier Value

IUPAC Name methyl 2-methyl-1H-indole-6-carboxylate

CAS Number 184150-96-7[1]

Molecular Formula C₁₁H₁₁NO₂[1]

Molecular Weight 189.22 g/mol [1]

Canonical SMILES CC1=CC2=C(C=C1C(=O)OC)NC=C2

InChI Key Not available
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Physical Properties
Direct experimental data for the physical properties of Methyl 2-methyl-1H-indole-6-
carboxylate are not readily available in the surveyed literature. However, the properties of

structurally similar indole-6-carboxylates can provide an estimation. For instance, Methyl

indole-6-carboxylate (CAS 50820-65-0), which lacks the 2-methyl group, has a reported melting

point of 76-80 °C.[2] The introduction of a methyl group at the 2-position may slightly alter the

crystal lattice and intermolecular interactions, thus influencing the melting point.

Property Estimated Value / Comparison

Melting Point

Not experimentally determined. Likely a solid at

room temperature. For comparison, Methyl

indole-6-carboxylate melts at 76-80 °C.[2]

Boiling Point Not experimentally determined.

Solubility

Expected to be soluble in common organic

solvents such as methanol, ethanol, acetone,

and ethyl acetate. Limited solubility in water is

anticipated.

Appearance Likely a crystalline solid.

Chemical Properties and Reactivity
The chemical reactivity of Methyl 2-methyl-1H-indole-6-carboxylate is dictated by the indole

nucleus, the methyl group at the 2-position, and the methyl ester at the 6-position.

Indole Nucleus: The indole ring system is generally electron-rich and susceptible to

electrophilic substitution, primarily at the C3 position. The presence of the methyl group at

C2 may sterically hinder reactions at C3 to some extent. The N-H proton is weakly acidic and

can be deprotonated with a strong base.

Methyl Ester Group: The ester functionality can undergo hydrolysis under acidic or basic

conditions to yield the corresponding carboxylic acid. It can also be reduced to an alcohol or

react with nucleophiles.
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Spectral Data
Specific spectral data for Methyl 2-methyl-1H-indole-6-carboxylate is not available. However,

the expected spectral characteristics can be inferred from related structures. Below are the

predicted and comparative spectral data.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the indole

ring, a singlet for the C2-methyl group, a singlet for the methyl ester protons, and a broad

singlet for the N-H proton. The chemical shifts of the aromatic protons will be influenced by

the electron-withdrawing nature of the ester group.

¹³C NMR: The spectrum will display signals for the eleven carbon atoms, including the two

methyl carbons, the carbonyl carbon of the ester, and the eight carbons of the indole ring

system.

Reference Spectral Data for a Closely Related Analog: Methyl 6-bromo-2-methyl-1H-indole-3-

carboxylate[3]

A study by Bellavita et al. (2022) provides detailed spectral data for Methyl 6-bromo-2-methyl-

1H-indole-3-carboxylate, which can serve as a valuable reference.
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¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)

δ 8.34 (brs, 1H, NH) δ 166.1 (C=O)

δ 7.94 (d, J = 9 Hz, 1H) δ 144.2

δ 7.45 (d, J = 1.8 Hz, 1H) δ 135.2

δ 7.31 (dd, J = 9 Hz, 1.8 Hz, 1H) δ 126.0

δ 3.92 (s, 3H, OCH₃) δ 125.0

δ 2.73 (s, 3H, CH₃) δ 122.7

δ 115.7

δ 113.4

δ 104.9

δ 50.9 (OCH₃)

δ 14.2 (CH₃)

High-Resolution Mass Spectrometry (HRMS) of Methyl 6-bromo-2-methyl-1H-indole-3-

carboxylate:[3]

ESI-MS: m/z 289.9782 [M+Na]⁺ (calculated for C₁₁H₁₀BrNO₂Na: 289.9787)

4.2. Infrared (IR) Spectroscopy

The IR spectrum of Methyl 2-methyl-1H-indole-6-carboxylate is expected to exhibit

characteristic absorption bands:

N-H Stretch: A sharp peak around 3300-3500 cm⁻¹.

C-H Stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

C=O Stretch (ester): A strong absorption band around 1700-1725 cm⁻¹.

C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretch (ester): Bands in the 1000-1300 cm⁻¹ region.

Experimental Protocols
5.1. Synthesis

A specific, validated experimental protocol for the synthesis of Methyl 2-methyl-1H-indole-6-
carboxylate is not detailed in the available literature. However, a plausible synthetic route can

be adapted from the palladium-catalyzed intramolecular oxidative coupling method reported for

the synthesis of related 2-methyl-1H-indole-3-carboxylate derivatives.[3]

Exemplary Protocol (adapted from Bellavita et al., 2022):

This protocol describes the synthesis of a related indole derivative and can be considered a

starting point for the synthesis of the title compound.

Reaction Scheme:

Substituted Aniline

Enamine Intermediate

Condensation

Methyl Acetoacetate

Methyl 2-methyl-1H-indole-6-carboxylate

Pd(OAc)2, Cu(OAc)2, K2CO3
Microwave Irradiation

Click to download full resolution via product page

Caption: Proposed synthetic pathway for Methyl 2-methyl-1H-indole-6-carboxylate.

Step 1: Synthesis of the Enamine Intermediate

To a solution of the appropriately substituted aniline (1 equivalent) in a suitable solvent (e.g.,

toluene), add methyl acetoacetate (1.1 equivalents).

Add a catalytic amount of a dehydrating agent or acid catalyst (e.g., p-toluenesulfonic acid).

Reflux the mixture with a Dean-Stark apparatus to remove water.
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Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass

Spectrometry (GC-MS).

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

Purify the crude enamine intermediate by column chromatography on silica gel.

Step 2: Palladium-Catalyzed Intramolecular Oxidative Coupling

In a microwave reaction vessel, combine the enamine intermediate (1 equivalent),

palladium(II) acetate (Pd(OAc)₂, 0.1 equivalents), copper(II) acetate (Cu(OAc)₂, 1

equivalent), and potassium carbonate (K₂CO₃, 2.5 equivalents).

Add a suitable solvent such as N,N-dimethylformamide (DMF).

Seal the vessel and subject it to microwave irradiation at a specified temperature (e.g., 60

°C) for a designated time.

Monitor the progress of the reaction by TLC or LC-MS.

After completion, cool the reaction mixture and dilute with water.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford Methyl 2-methyl-
1H-indole-6-carboxylate.

5.2. Purification and Analysis

Purification: The primary method for purification is flash column chromatography on silica gel

using a gradient of ethyl acetate in hexanes.

Analysis: The purity and identity of the compound can be confirmed by ¹H NMR, ¹³C NMR,

mass spectrometry, and High-Performance Liquid Chromatography (HPLC).
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Biological Activity and Potential Applications
While no specific biological activities have been reported for Methyl 2-methyl-1H-indole-6-
carboxylate, the indole scaffold is a well-established pharmacophore present in numerous

natural products and synthetic drugs.[4] Derivatives of indole are known to exhibit a wide range

of pharmacological effects, including but not limited to:

Anticancer

Antiviral

Antibacterial

Antifungal

Anti-inflammatory

Anticonvulsant

The specific substitution pattern of Methyl 2-methyl-1H-indole-6-carboxylate makes it an

interesting candidate for further investigation in drug discovery programs. The methyl group at

the 2-position and the methyl ester at the 6-position could modulate the pharmacokinetic and

pharmacodynamic properties compared to other indole derivatives.

Logical Relationship of Indole Core to Biological Activity:
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Indole Nucleus

Anticancer

Antiviral

Antibacterial

Anti-inflammatory
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Caption: The versatile indole scaffold is a key component in many biologically active

compounds.

Conclusion
Methyl 2-methyl-1H-indole-6-carboxylate is a heterocyclic compound with potential for

further exploration in medicinal chemistry and materials science. While detailed experimental

data for this specific molecule is sparse, this guide provides a solid foundation based on its

chemical structure and data from closely related analogs. The outlined synthetic strategy and

predicted spectral characteristics offer a starting point for researchers interested in synthesizing

and characterizing this compound. Further investigation is warranted to elucidate its precise

physical, chemical, and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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